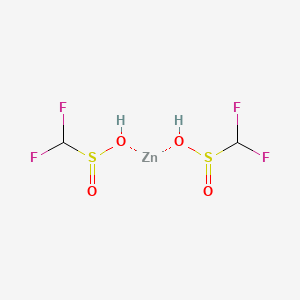
Bis(((difluoromethyl)sulfinyl)oxy)ZINC
概要
説明
“Bis(((difluoromethyl)sulfinyl)oxy)ZINC”, also known as Zinc difluoromethanesulfinate, is a reagent widely used to incorporate difluoromethyl functionality onto biologically significant structural motifs . It has the empirical formula C2H2F4O4S2Zn and a molecular weight of 295.55 .
Synthesis Analysis
The material is complexed with up to 1 equivalent of ZnCl2 . It is used to difluoromethylate compounds such as heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string FC(F)S(=O)O[Zn]OS(=O)C(F)F .Chemical Reactions Analysis
“this compound” is part of a zinc sulfinate toolbox developed by Phil Baran for the simple and rapid diversification of heterocycles . It is a new reagent for direct difluoromethylation of organic substrates via a radical process .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It is suitable for C-C Bond Formation, Fluorinations, C-H Activation, and as a diversification reagent . It should be stored at a temperature of 2-8°C .科学的研究の応用
Aldehyde Oxidase Metabolism Litmus Test : Bis(((difluoromethyl)sulfinyl)oxy)zinc (DFMS) is utilized in a chemical "litmus test" for early identification of heteroaromatic drug candidates that are likely to be metabolized by aldehyde oxidase (AO). This test is crucial in drug development as AO metabolism affects the bioavailability of aromatic azaheterocyclic drugs (O’Hara et al., 2014).
Zinc Sulfinate Reagents for Drug Discovery : DFMS is instrumental in the preparation of zinc bis(alkanesulfinate)s, which serve as general reagents for the formation of radical species in drug discovery. The synthesis protocol of these zinc sulfinates, involving treatment with zinc dust, is detailed, highlighting their utility in pharmaceutical research (O’Hara et al., 2013).
Turn-On Fluorescent Probe for Zinc(II) and Cell Imaging : A vanillinyl Schiff base, linked to zinc sensing, demonstrates fluorescent zinc sensing properties and has been examined for zinc bioimaging. This innovative application in cell imaging and its potential in biomedical research is a significant contribution of DFMS-related compounds (Bhanja et al., 2015).
Thin Film Preparation via Chemical Vapor Deposition : DFMS-related zinc complexes are used in the preparation of thin films of cadmium sulfide and zinc sulfide by aerosol-assisted chemical vapor deposition. This has implications for materials science, particularly in creating photoconducting materials (Wattoo et al., 2011).
Preparation of Zinc Sulfide and Zinc Oxide Nanoparticles : DFMS-related compounds are employed in the synthesis and characterization of zinc sulfide and zinc oxide nanoparticles. These nanoparticles have applications in various fields, including photocatalysis and material sciences (Sathiyaraj et al., 2017).
Photodynamic Therapy and Photophysical Studies : DFMS derivatives are used in synthesizing zinc phthalocyanines with applications in photodynamic therapy for cancer treatment. The synthesis and photochemical properties of these compounds highlight their potential in medical applications (Çakır et al., 2015).
Zinc-Air Battery Cathode Catalyst : Novel ball-type metallophthalocyanines with DFMS linkages are developed for use as air catalysts in zinc-air batteries, emphasizing the material's role in energy storage and conversion technologies (Kocyigit et al., 2017).
Zinc Recovery and Extraction Processes : DFMS is involved in studies focusing on the extraction and recovery of zinc from various solutions, demonstrating its significance in industrial processes and environmental remediation (Moreno, 2016).
Safety and Hazards
将来の方向性
“Bis(((difluoromethyl)sulfinyl)oxy)ZINC” is a promising reagent for the simple and rapid diversification of heterocycles . Its mild, operationally simple, chemoselective, and scalable difluoromethylation method is compatible with a range of nitrogen-containing heteroarene substrates of varying complexity as well as select classes of conjugated p−systems and thiols .
作用機序
Target of Action
Bis(((difluoromethyl)sulfinyl)oxy)ZINC, also known as Zinc difluoromethanesulfinate, is a reagent widely used to incorporate difluoromethyl functionality onto biologically significant structural motifs . It primarily targets compounds such as heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids .
Mode of Action
The compound interacts with its targets through a process known as difluoromethylation . This process involves the addition of a difluoromethyl group to the target molecule, thereby altering its structure and properties .
Biochemical Pathways
Given its role in difluoromethylation, it can be inferred that it likely impacts pathways involving its target molecules, such as those associated with heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids .
Result of Action
The primary result of this compound’s action is the incorporation of difluoromethyl functionality onto its target molecules . This can significantly alter the target molecule’s structure and properties, potentially leading to changes in its biological activity .
Action Environment
It’s worth noting that the compound is typically stored at temperatures between 2-8°c, suggesting that temperature could play a role in its stability .
特性
IUPAC Name |
difluoromethanesulfinic acid;zinc | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5); | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKJOUIZQRKDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)O.C(F)(F)S(=O)O.[Zn] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F4O4S2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1562989-18-7 | |
| Record name | bis(difluoromethylsulfinyloxy)zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,4]Triazolo[1,5-a]pyridin-5-amine](/img/structure/B3105939.png)



![2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline](/img/structure/B3105981.png)
![3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3105983.png)


![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3106000.png)

![3-Bromobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3106026.png)

![2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol](/img/structure/B3106031.png)

